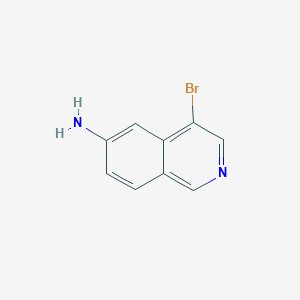
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrene core: The pyrene core can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of ethynyl groups: Ethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The aminophenyl groups are introduced through nucleophilic substitution reactions, where aniline derivatives react with the ethynylated pyrene core.
Chemical Reactions Analysis
4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Condensation: The aldehyde groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Its potential as a drug candidate is being explored due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar compounds to 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde include:
1,3,6,8-Tetra(4-aminophenyl)pyrene: This compound has a similar pyrene core but lacks the aldehyde functionalities, making it less reactive in certain chemical reactions.
1,3,6,8-Tetra(4-formylphenyl)pyrene: This compound has formyl groups but lacks the ethynyl linkages, resulting in different electronic properties.
1,3,6,8-Tetra(3’,5’-dicarboxyphenyl)pyrene: This compound features carboxylic acid groups instead of aldehydes, leading to different reactivity and applications[][6].
4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde stands out due to its unique combination of aminophenyl, ethynyl, and aldehyde groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAYNBBJNBQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4C#CC6=CC=C(C=C6)N)C7=CC=C(C=C7)C=O)C(=C2)C#CC8=CC=C(C=C8)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
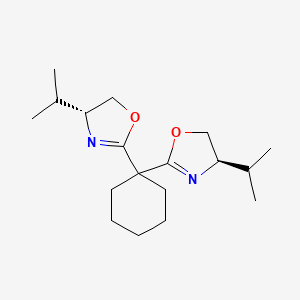
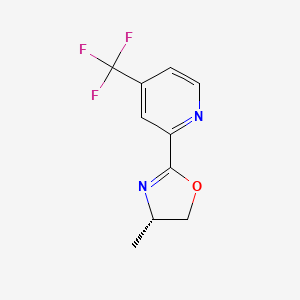

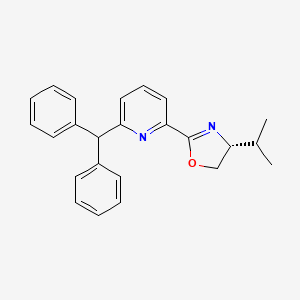
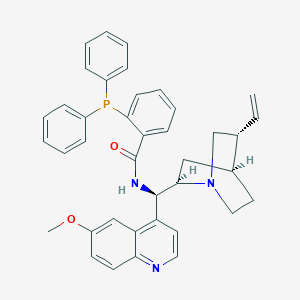
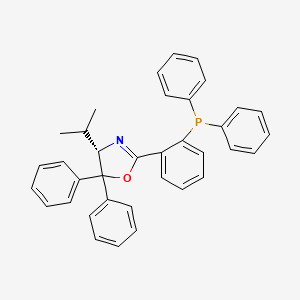
![(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8211967.png)
![2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8211974.png)
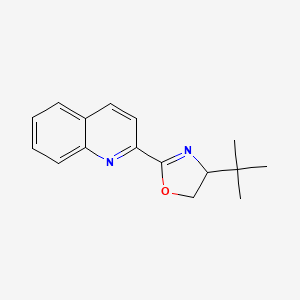
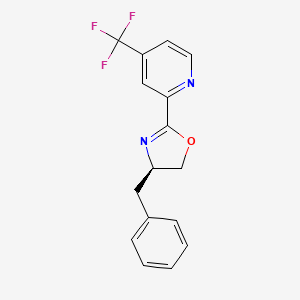
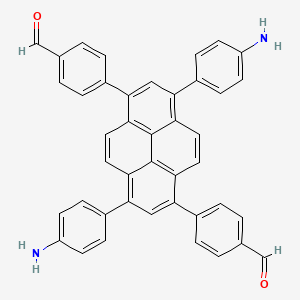
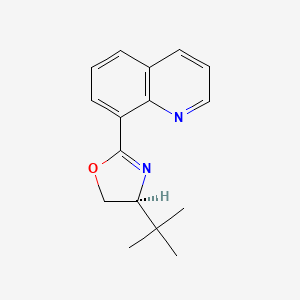
![4-Bromo-1-iododibenzo[b,d]furan](/img/structure/B8211999.png)
